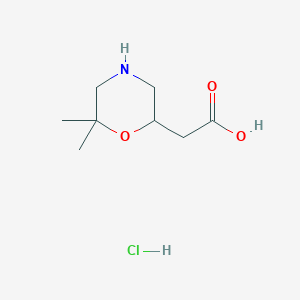

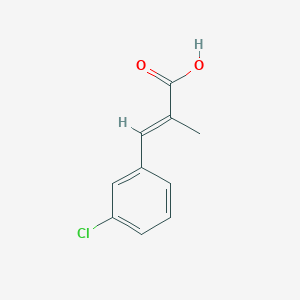

![molecular formula C24H17ClO6S B3003523 2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate CAS No. 433707-51-8](/img/structure/B3003523.png)

2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including analytical derivatization in liquid chromatography and potential antitumor activity. The related compounds possess structural features such as naphthyl rings, sulfonyloxy groups, and substituted phenyl moieties, which are common in the design of molecules with specific physical, chemical, or biological properties.

Synthesis Analysis

The synthesis of related naphthyl sulfonyloxy compounds involves multi-step chemical reactions. For instance, a sulfonate reagent with a naphthyl moiety was synthesized for derivatization in liquid chromatography, indicating the potential for similar synthetic routes to be applied to the compound . Additionally, benzyl naphthyl sulfoxide/sulfone derivatives were designed and synthesized, suggesting that the synthesis of such compounds can be achieved through the manipulation of sulfoxide and sulfone groups . The synthesis of diastereomerically pure sulfoxides also demonstrates the ability to achieve high enantiomeric purity in related compounds .

Molecular Structure Analysis

The molecular structure of naphthyl sulfonyloxy compounds can be complex, with multiple functional groups contributing to their overall properties. For example, the synthesis of a compound with a naphthyl sulfonate moiety was characterized using spectroscopic methods, indicating the importance of such techniques in determining the structure of these molecules . The study of dimerization of a dianionic azo dye with a naphthyl moiety also provides insights into the interactions and structural aspects of naphthyl-based compounds .

Chemical Reactions Analysis

Naphthyl sulfonyloxy compounds can participate in various chemical reactions. The reaction of a naphthyl sulfoxide with methylmagnesium iodide or benzylmagnesium chloride to produce sulfoxides in high enantiomeric purity suggests that these compounds can undergo nucleophilic addition reactions . The interaction of naphth[1,2-d]oxazole-5-sulfonic acid with different chlorides to yield various derivatives also demonstrates the reactivity of the naphthyl sulfonate group .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyl sulfonyloxy compounds are influenced by their molecular structure. The use of a naphthyl sulfonate reagent in liquid chromatography with fluorometric detection implies that these compounds can have sensitive detection properties . The cytotoxicity studies of benzyl naphthyl sulfoxide/sulfone derivatives against cancer cell lines indicate that these compounds can have significant biological activity, which is a critical aspect of their chemical properties . The thermodynamic study of the dimerization of a naphthyl azo dye provides information on the effects of monovalent cations on the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Antitumor Properties

- Compounds derived from Rigosertib, including ones similar to 2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate, have shown potent antineoplastic activity and low toxicity to normal cells. These derivatives have been found to inhibit tumor cell migration and induce apoptosis via the p53-Bcl-2-Bax signaling pathway (Tang et al., 2021).

Liquid Crystalline Properties

- Certain derivatives, particularly those involving a 2,6-disubstituted naphthalene ring system, have been synthesized and characterized for their liquid crystalline properties. These compounds exhibit mesomorphic behavior with various phases, demonstrating potential applications in material sciences (Thaker et al., 2012).

Photopolymerization

- Novel sulfonium salts with naphthyl groups have been synthesized, showing higher activity in photoradical and photocationic polymerization. This suggests their applicability in developing advanced photopolymerization processes (Takahashi et al., 2003).

Analytical Derivatization

- A sulfonate reagent involving a naphthoxy moiety has been synthesized for analytical derivatization in liquid chromatography. This reagent offers sensitive detection and can be removed post-derivatization, indicating its utility in analytical chemistry (Wu et al., 1997).

Photosensitive Materials

- Photosensitive polymers based on naphthylene and diazonaphthoquinone derivatives have been developed. These polymers exhibit notable sensitivity to light, making them suitable for applications in photoresists and other light-sensitive materials (Ebara et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

naphthalen-2-yl 2-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClO6S/c1-29-22-13-11-18(25)15-23(22)32(27,28)31-21-9-5-4-8-20(21)24(26)30-19-12-10-16-6-2-3-7-17(16)14-19/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUUORJDHXBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

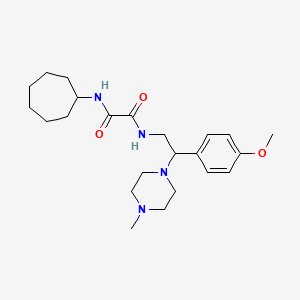

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)

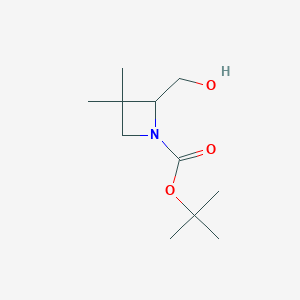

![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

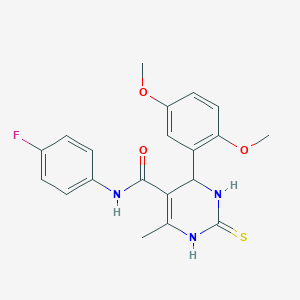

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)